molecular formula C14H18N2O2 B2554233 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031549-04-8

5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Katalognummer B2554233
CAS-Nummer: 1031549-04-8
Molekulargewicht: 246.31
InChI-Schlüssel: BDGXHJLEGDJQRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, also known as BMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMD belongs to the class of benzodiazepines and has been studied extensively for its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been shown to have anxiolytic and anticonvulsant properties, making it a potential candidate for the treatment of anxiety disorders and epilepsy. In pharmacology, 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been studied for its effects on GABA receptors, which are involved in the regulation of neuronal excitability. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been shown to enhance the activity of GABA receptors, leading to its anxiolytic and anticonvulsant effects. In medicinal chemistry, 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been used as a starting material for the synthesis of other benzodiazepines, which have a wide range of therapeutic applications.

Wirkmechanismus

5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one acts on GABA receptors, which are ionotropic receptors that mediate the inhibitory effects of GABA in the central nervous system. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one enhances the activity of GABA receptors by binding to a specific site on the receptor, leading to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and the anxiolytic and anticonvulsant effects of 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one.
Biochemical and Physiological Effects:
5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been shown to have several biochemical and physiological effects, including anxiolytic, anticonvulsant, sedative, and muscle relaxant effects. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has also been shown to have effects on the cardiovascular system, including a decrease in blood pressure and heart rate. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has a relatively short half-life and is rapidly metabolized in the liver, leading to its quick elimination from the body.

Vorteile Und Einschränkungen Für Laborexperimente

5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several advantages for lab experiments, including its simple synthesis method and well-established pharmacological properties. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is also relatively stable and can be stored for long periods without degradation. However, 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has some limitations for lab experiments, including its low solubility in water and its potential for abuse due to its anxiolytic and sedative effects.

Zukünftige Richtungen

There are several future directions for the study of 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, including its potential applications in the treatment of anxiety disorders, epilepsy, and other neurological disorders. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one could also be used as a starting material for the synthesis of other benzodiazepines with improved pharmacological properties. Further studies are needed to understand the long-term effects of 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one and its potential for abuse. Additionally, the development of new methods for the synthesis of 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one could lead to the discovery of new benzodiazepines with improved therapeutic potential.
Conclusion:
In conclusion, 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a chemical compound with potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one acts on GABA receptors and has anxiolytic, anticonvulsant, sedative, and muscle relaxant effects. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several advantages for lab experiments, including its simple synthesis method and well-established pharmacological properties. However, 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one also has some limitations for lab experiments, including its low solubility in water and potential for abuse. Further studies are needed to understand the long-term effects of 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one and its potential for therapeutic applications.

Synthesemethoden

The synthesis of 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves the condensation of 2-aminobenzoic acid with butyric anhydride and acetic anhydride in the presence of sulfuric acid. The resulting product is then treated with methyl iodide to obtain the final product. The synthesis of 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is relatively simple and can be achieved in a few steps, making it an attractive compound for research purposes.

Eigenschaften

IUPAC Name

5-butanoyl-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-6-13(17)16-9-10(2)14(18)15-11-7-4-5-8-12(11)16/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGXHJLEGDJQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC(C(=O)NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.